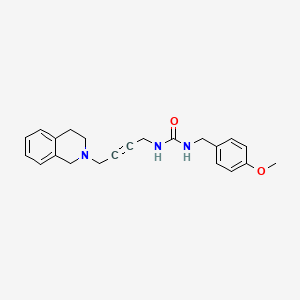
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea is an organic compound with a unique structure that offers various potential applications in scientific research. Its intricate framework comprises a combination of dihydroisoquinoline, butynyl, methoxybenzyl, and urea functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea typically involves multistep reactions:
Formation of 3,4-Dihydroisoquinoline: : This can be prepared via the Pomeranz–Fritsch reaction.
Attachment of Butynyl Group:
Methoxybenzyl Protection: : Protecting groups such as 4-methoxybenzyl can be introduced using standard alkylation methods.
Urea Formation: : The final step often involves the reaction of amines with isocyanates or carbamates under suitable conditions to form the urea linkage.
Industrial Production Methods
Industrial production methods for such complex molecules would typically involve optimization for large-scale synthesis, possibly employing continuous flow chemistry to enhance efficiency and yield. Key considerations include reaction scalability, purity control, and cost-effectiveness of the starting materials and reagents.
化学反应分析
Types of Reactions
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions:
Oxidation: : Can be oxidized to introduce additional functional groups, depending on the reaction conditions and oxidizing agents.
Reduction: : Can be reduced, potentially altering its structural conformation.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible given the presence of urea and aromatic groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, or peroxide-based reagents.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: : Halides, nitrates, and other electrophiles or nucleophiles under suitable conditions.
Major Products Formed
Depending on the reaction type, products can include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.
科学研究应用
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea finds use in several research fields:
Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms.
Biology: : Potential use as a ligand in biological assays, or in exploring enzyme interactions.
Industry: : Could be explored for applications in material sciences or as a precursor for specialty chemicals.
作用机制
The exact mechanism of action for this compound would depend on its specific application. In a biological context, it might act by binding to specific receptors or enzymes, altering their activity through steric hindrance or electronic effects. Its molecular structure suggests potential interactions with targets like kinases or other proteins involved in cell signaling pathways.
相似化合物的比较
Similar Compounds
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-yl)-3-(4-methoxybenzyl)urea: : Lacks the alkyne functionality, potentially altering its reactivity.
1-(4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)-3-(4-methoxybenzyl)urea: : Similar but with tetrahydroisoquinoline, potentially affecting its biological activity.
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)pent-2-yn-1-yl)-3-(4-methoxybenzyl)urea: : An extended chain variant that may exhibit different physical and chemical properties.
属性
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-21-10-8-18(9-11-21)16-24-22(26)23-13-4-5-14-25-15-12-19-6-2-3-7-20(19)17-25/h2-3,6-11H,12-17H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPFVQUPMSJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
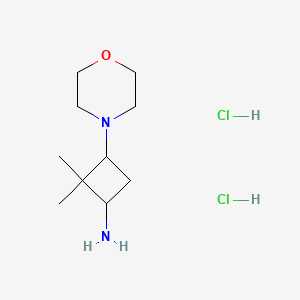
![(E)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2681700.png)
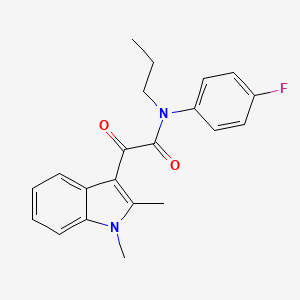
![1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2681706.png)
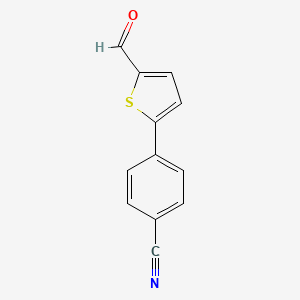
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681708.png)

![5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2681713.png)
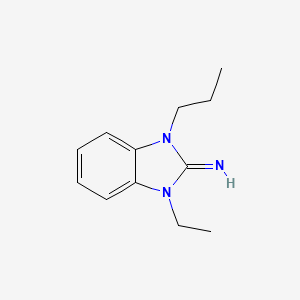

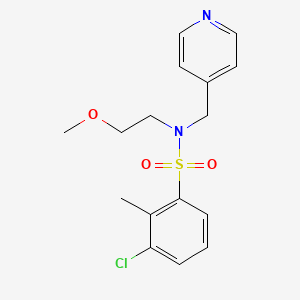
![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2681722.png)
